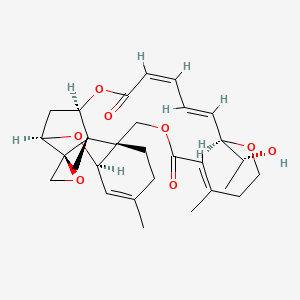
(7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of FAMEs often involves the reaction of carboxylic acids with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction is typically carried out at room temperature . Another common method for the transformation of amino acids into amino acid methyl esters involves the use of protic acids, thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins .Molecular Structure Analysis
The molecular structure of FAMEs can be analyzed using techniques such as gas chromatography and mass spectrometry . These techniques can help pinpoint the double and triple bonds in fatty acids .Chemical Reactions Analysis
Esters, including FAMEs, undergo several types of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Mecanismo De Acción
Direcciones Futuras
The future directions in the field of FAMEs research could involve the development of new methods for the structural characterization of FAMEs, especially those with unusual arrangements of double and triple bonds . This could lead to the discovery of new FAMEs with unique biological effects and potential uses in medicine .
Propiedades
Número CAS |
125626-78-0 |
|---|---|
Nombre del producto |
(7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester |
Fórmula molecular |
C₂₅H₃₆O₄ |
Peso molecular |
400.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






